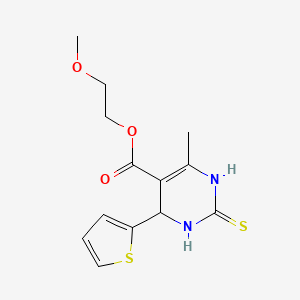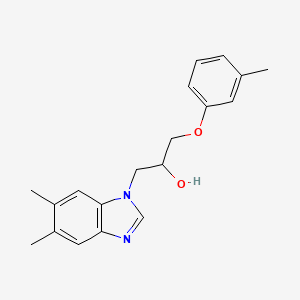![molecular formula C17H11BrClNO2S2 B4957474 5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 6172-72-1](/img/structure/B4957474.png)
5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCBT and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BCBT is not fully understood. However, studies have suggested that BCBT may exert its anti-tumor activity through the induction of apoptosis and cell cycle arrest. BCBT has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
BCBT has been shown to exhibit significant biochemical and physiological effects. BCBT has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BCBT has also been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases. In addition, BCBT has been found to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCBT in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. BCBT has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using BCBT in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of BCBT. One direction is the further investigation of its anti-tumor activity and its potential as a therapeutic agent for cancer. Another direction is the study of its anti-inflammatory and antioxidant properties and its potential as a treatment for inflammatory diseases. In addition, the development of new methods for the synthesis of BCBT and the optimization of its pharmacokinetic properties may also be explored. Furthermore, the study of the structure-activity relationship of BCBT and the development of analogs with improved efficacy and selectivity may also be pursued.
Méthodes De Synthèse
The synthesis of BCBT can be achieved through various methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-chlorobenzyl alcohol in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with thiosemicarbazide to form the final product, BCBT. Other methods of synthesis include the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-chlorobenzyl isothiocyanate in the presence of a base or the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-chlorobenzylamine in the presence of a reducing agent.
Applications De Recherche Scientifique
BCBT has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. BCBT has been found to exhibit significant anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. BCBT has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, BCBT has been studied for its potential applications in material science, such as the development of organic electronic devices.
Propriétés
IUPAC Name |
(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGYNGNTRUHKH-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=S)S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367501 | |
| Record name | STK092442 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
CAS RN |
6172-72-1 | |
| Record name | STK092442 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)

![3'-{[(2-chlorophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4957437.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957441.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)

![N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4957457.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957464.png)
![propyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B4957467.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B4957496.png)
![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)